4-Methyl-2-phenylaniline
Overview
Description
4-Methyl-2-phenylaniline is an organic compound with the molecular formula C13H13N. It is a derivative of aniline, where the amino group is substituted with a phenyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylaniline can be synthesized through several methods. One common approach involves the reduction of 4-methyl-2-nitrophenylbenzene using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 4-methyl-2-bromophenylbenzene with ammonia under high temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyl-2-nitrophenylbenzene. This process involves the use of a palladium or platinum catalyst and hydrogen gas at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: It can be reduced to form corresponding amines or hydrazines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly employed.
Major Products Formed:
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, hydrazines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-Methyl-2-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for various therapeutic agents.
Industry: It is used in the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, it can undergo redox reactions, influencing the redox state of biological systems .
Comparison with Similar Compounds
Phenylalanine: An essential amino acid with a similar phenyl group structure.
Aniline: The parent compound with an amino group attached to a benzene ring.
4-Methylphenylamine: A compound with a similar methyl substitution but lacking the phenyl group
Uniqueness: 4-Methyl-2-phenylaniline is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Properties
IUPAC Name |
4-methyl-2-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDNAOXIFNMHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405690 | |
Record name | 4-methyl-2-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42308-28-1 | |
Record name | 4-methyl-2-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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